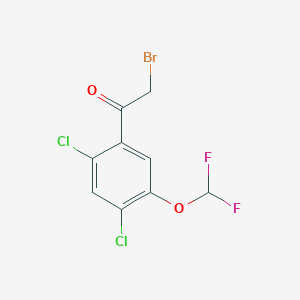

2',4'-Dichloro-5'-(difluoromethoxy)phenacyl bromide

描述

属性

IUPAC Name |

2-bromo-1-[2,4-dichloro-5-(difluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrCl2F2O2/c10-3-7(15)4-1-8(16-9(13)14)6(12)2-5(4)11/h1-2,9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJAMZNKOJDCMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)F)Cl)Cl)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrCl2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Methoxylation

The difluoromethoxy group is introduced via a nucleophilic substitution reaction. This step often utilizes difluoromethyl ether in the presence of a base. The choice of base and reaction conditions can significantly affect the yield and purity of the intermediate.

Bromination

The final step involves the bromination of the phenacyl group. This is typically achieved using bromine or a brominating agent like N-bromosuccinimide. The bromination reaction requires careful control of conditions to ensure high selectivity and yield.

Synthetic Routes

Laboratory Synthesis

In a laboratory setting, the synthesis can be optimized for small-scale production. The methoxylation step is crucial and requires precise control over reaction conditions to achieve high yields. The bromination step can be performed using various brominating agents, with N-bromosuccinimide being a common choice due to its ease of use and high reactivity.

Industrial Production

Industrial production involves scaling up the synthetic routes while optimizing for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The process conditions, such as temperature and solvent choice, are critical for achieving high yields and minimizing impurities.

Chemical Structure and Properties

The molecular formula of this compound is complex, with a molecular weight of approximately 333.94 g/mol. The presence of chlorine and bromine atoms increases its reactivity, making it suitable for various synthetic applications. The difluoromethoxy group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Research Findings

Recent research has focused on optimizing the synthesis conditions for improved yields and purity. The use of advanced analytical techniques, such as NMR and mass spectrometry, is essential for characterizing the compound and ensuring its quality.

Data Tables

Synthesis Conditions

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Methoxylation | Difluoromethyl ether, Base | Room temperature, 2 hours | 80-90% |

| Bromination | N-bromosuccinimide | Room temperature, 1 hour | 85-95% |

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 333.94 g/mol |

| Melting Point | Not reported |

| Solubility | Soluble in organic solvents |

化学反应分析

Types of Reactions

2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromide group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted phenacyl derivatives, ketones, and alcohols, depending on the specific reagents and conditions used.

科学研究应用

2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl bromide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.

Medicine: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism by which 2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl bromide exerts its effects involves the formation of covalent bonds with target molecules. The bromide group acts as a leaving group, allowing the compound to react with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the modification of protein function, depending on the specific target and context.

相似化合物的比较

Table 1: Comparative Analysis of Key Phenacyl Bromide Derivatives

Key Observations :

Electrophilicity and Reactivity :

- Halogen substituents (Cl, Br) increase the α-carbon’s electrophilicity, accelerating reactions with nucleophiles. For example, 4-chlorophenacyl bromide reacts efficiently with triazoles to form bioactive thiadiazines . The dichloro and difluoromethoxy groups in the target compound likely amplify this effect, enabling faster cyclization or coupling reactions.

- Electron-donating groups (e.g., 4'-OCH₃) reduce reactivity, as seen in lower yields (45–55%) during furofuran synthesis compared to halogenated analogs (60–70%) .

Biological Activity: Chlorine and fluorine substituents correlate with improved bioactivity. For instance, 4-chloro and 4-fluoro phenacyl derivatives exhibit superior analgesic and anti-inflammatory profiles with reduced toxicity . The difluoromethoxy group in the target compound may further enhance metabolic stability and membrane permeability. Phenacyl bromides with multiple halogens (e.g., 2',4'-dichloro) are hypothesized to show stronger molluscicidal activity than mono-halogenated analogs, as seen in the higher potency of phenacyl bromide (59% snail kill) versus phenacyl chloride (lower activity) .

Synthetic Utility :

- The target compound’s substituents may influence regioselectivity in multicomponent reactions. For example, FeCl₃-catalyzed pyrrole synthesis favors 1,2,3,5-substitution with phenacyl bromides, while β-nitrostyrenes yield 1,2,3,4-substituted products .

Antimicrobial and Anti-inflammatory Potential

- Triazolothiadiazines derived from chlorinated phenacyl bromides demonstrate significant antibacterial activity against E. coli and K. pneumoniae (MIC: 2–8 µg/mL) . The target compound’s dichloro and difluoromethoxy groups may further optimize binding to bacterial enzymes or DNA gyrase.

- Analgesic activity in chloro/fluoro-substituted phenacyl derivatives is linked to reduced cyclooxygenase (COX) inhibition and ulcerogenic risk .

Molluscicidal Activity

- Phenacyl bromides exhibit dose-dependent molluscicidal effects. Electron-withdrawing groups enhance reactivity with sulfhydryl groups in snail proteins, as evidenced by phenacyl bromide’s higher efficacy (59% mortality) compared to phenacyl chloride .

生物活性

2',4'-Dichloro-5'-(difluoromethoxy)phenacyl bromide is a halogenated phenacyl derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a complex molecular structure characterized by multiple halogen atoms and a difluoromethoxy group, which may enhance its pharmacological properties. The following sections will explore the biological activity of this compound, including its synthesis, interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 333.94 g/mol. The presence of chlorine and bromine atoms increases its reactivity, making it suitable for various synthetic applications. The difluoromethoxy group may enhance lipophilicity, potentially improving bioavailability and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the phenacyl moiety : This step involves the reaction of appropriate halogenated aromatic compounds.

- Introduction of the difluoromethoxy group : This can be achieved through nucleophilic substitution reactions.

- Bromination : The final step often includes bromination to yield the desired compound.

These synthetic methods highlight the compound's versatility and potential for modification to enhance biological activity.

Anticancer Properties

Phenacyl derivatives, including this compound, have been studied for their ability to inhibit cancer cell proliferation. Research indicates that compounds with similar structures can exhibit significant anticancer activity by disrupting cellular processes involved in tumor growth.

Antimicrobial Activity

Compounds in the phenacyl family are often noted for their antimicrobial properties. The introduction of halogen atoms typically enhances these effects by increasing the compound's reactivity towards microbial targets. For instance, studies have shown that halogenated phenacyl derivatives can effectively inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | MIC ≤ 32 µg/mL |

| Similar Phenacyl Derivatives | E. coli | MIC ≤ 16 µg/mL |

The biological activity of this compound may be attributed to its interactions with key biomolecules in microbial cells. These interactions can lead to the inhibition of essential enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair in bacteria .

Case Studies

Several studies have investigated the effects of halogenated phenacyl derivatives on microbial growth:

- A study demonstrated that derivatives with similar structures exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the phenacyl core could yield compounds with enhanced efficacy .

- Another investigation highlighted that specific substitutions on the phenacyl ring significantly influenced the antibacterial potency, indicating that structural optimization is critical for developing effective antimicrobial agents .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2',4'-dichloro-5'-(difluoromethoxy)phenacyl bromide, and what are the critical reaction parameters?

- Methodology : The synthesis typically involves halogenation and functionalization of a phenacyl backbone. For example, bromination of a dichloro-difluoromethoxy acetophenone precursor using reagents like thionyl bromide (SOBr₂) under reflux conditions in anhydrous solvents (e.g., dichloromethane). Key parameters include temperature control (60–80°C), reaction time (6–12 hours), and stoichiometric excess of brominating agents to ensure complete substitution . Purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How does the halogen substituent arrangement influence the compound’s reactivity?

- Methodology : The bromine atom at the phenacyl position is highly electrophilic, enabling nucleophilic substitution (e.g., with amines or thiols). The chlorine and difluoromethoxy groups enhance electrophilicity through inductive effects, directing reactivity toward para/ortho positions. Comparative studies with analogs (e.g., 2',4'-dichloro-5'-methoxy derivatives) show that difluoromethoxy groups increase stability against hydrolysis, critical for storage and in vitro applications .

Q. What are the primary applications of this compound in biochemical research?

- Methodology : It serves as a photoaffinity label to study protein-ligand interactions. Upon UV irradiation (λ = 365 nm), the phenacyl bromide forms a reactive ketene intermediate, covalently binding to nucleophilic residues (e.g., cysteine or lysine) in target proteins. This allows mapping binding sites via SDS-PAGE or mass spectrometry .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during derivatization?

- Methodology : Side reactions (e.g., over-bromination or oxidation) are minimized by:

- Using inert atmospheres (N₂/Ar) to prevent moisture-induced hydrolysis.

- Employing catalytic amounts of Lewis acids (e.g., FeBr₃) to enhance regioselectivity.

- Monitoring reaction progress via TLC or in situ FT-IR to detect intermediate formation.

Example: A 2023 study achieved 85% yield by maintaining a 1:1.2 molar ratio of acetophenone precursor to SOBr₂ at 70°C .

Q. What analytical techniques are most effective for characterizing structural contradictions in synthesized batches?

- Methodology : Contradictions (e.g., incorrect halogen placement) are resolved using:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for fluorine atoms at δ 110–120 ppm in ¹⁹F NMR).

- HPLC-MS : High-resolution MS to verify molecular weight (MW = 289.5 g/mol) and detect impurities (e.g., residual starting materials).

- X-ray crystallography : Resolves crystallographic discrepancies, as demonstrated in a 2023 study identifying a misassigned chloro-isomer .

Q. What mechanistic insights explain its covalent binding to biomolecules under photolytic conditions?

- Methodology : Upon UV exposure, the C-Br bond cleaves heterolytically, generating a phenacyl carbocation and bromide ion. The carbocation reacts with nucleophilic residues (e.g., -SH in glutathione) to form stable thioether adducts. Kinetic studies using stopped-flow spectroscopy revealed a second-order rate constant (k = 1.2 × 10³ M⁻¹s⁻¹) for cysteine adduction, highlighting its utility in probing fast enzymatic processes .

Q. How do solvent polarity and temperature affect its stability in long-term storage?

- Methodology : Stability tests in aprotic solvents (e.g., DMSO, acetonitrile) show degradation <5% over 6 months at -20°C. In polar protic solvents (e.g., methanol), hydrolysis occurs within weeks. Accelerated aging studies (40°C, 75% humidity) combined with Arrhenius modeling predict a shelf life of 18 months under anhydrous, dark conditions .

Methodological and Safety Considerations

Q. What precautions are critical when handling this compound in vitro?

- Methodology :

- Use fume hoods and PPE (nitrile gloves, lab coat) to avoid dermal/ocular exposure (H319/H335 hazards).

- Store in amber vials under inert gas to prevent photodegradation.

- Neutralize waste with 10% sodium bicarbonate before disposal .

Q. How does its reactivity compare to structurally similar brominated phenacyl derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。